N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Description
This compound features a benzo[f]chromene carboxamide core substituted with a 4-chlorophenyl group and a butyl chain linked to a 1,3-dioxoisoindolin moiety. The 1,3-dioxoisoindolin group is a common motif in pharmaceutically active compounds, often influencing solubility and binding affinity .
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3-oxobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23ClN2O5/c33-21-12-14-22(15-13-21)34(17-5-6-18-35-29(36)24-9-3-4-10-25(24)30(35)37)31(38)27-19-26-23-8-2-1-7-20(23)11-16-28(26)40-32(27)39/h1-4,7-16,19H,5-6,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMBZTNSKTUXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)N(CCCCN4C(=O)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.86 g/mol. Its structure incorporates several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN2O3 |
| Molecular Weight | 420.86 g/mol |
| LogP | 4.16888 |
| PSA | 74.06000 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The presence of the chlorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the dioxoisoindolin structure may facilitate binding to specific receptors or enzymes involved in cellular signaling pathways.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. It has been shown to induce autophagy and senescence in cancer cells, mechanisms that are crucial for inhibiting tumor growth and promoting cell death in malignant tissues.
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these malignancies.
- Mechanistic Insights :
-
Comparative Analysis :
- When compared to other known antitumor agents like Amonafide, this compound exhibited a distinct mechanism of action, enhancing its therapeutic potential by overcoming resistance mechanisms commonly seen in cancer treatment.
Comparison with Similar Compounds
Research Implications
- Structural Complexity vs. Bioactivity : The target compound’s chromene-oxo system may confer unique pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to simpler benzamide or pyridine analogues .
- Substituent Effects : The 4-chlorophenyl group is recurrent in bioactive compounds (e.g., anti-AD in , insecticidal in ), suggesting its role in target binding.
- Synthetic Challenges : Higher molecular weight and steric bulk in the target compound may reduce synthetic yields compared to smaller analogues like Compound 4c .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
